Corydaline

Vue d'ensemble

Description

La corydaline est un alcaloïde isoquinoléique pharmacologiquement actif isolé des tubercules de la plante Corydalis, plus précisément de Corydalis yanhusuo . Ce composé a été traditionnellement utilisé en médecine traditionnelle pour ses diverses activités biologiques, notamment ses propriétés antiacétylcholinestérasiques, antiallergiques, antinociceptives et gastrokinetiques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La corydaline peut être synthétisée par une série de réactions chimiques impliquant des dérivés d'isoquinoléine. La voie de synthèse implique généralement la méthylation de composés isoquinoléiques dans des conditions contrôlées. Les détails spécifiques sur les voies de synthèse et les conditions de réaction sont souvent propriétaires et varient en fonction de la pureté et du rendement souhaités .

Méthodes de production industrielle

La production industrielle de this compound implique l'extraction du composé à partir des tubercules de Corydalis. Le processus d'extraction comprend des étapes telles que le séchage, la mouture et l'extraction par solvant. Le composé extrait est ensuite purifié par des techniques chromatographiques pour obtenir la this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

La corydaline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la this compound peut produire différents dérivés d'isoquinoléine, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ainsi ses propriétés pharmacologiques .

Applications de recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier les alcaloïdes isoquinoléiques et leurs propriétés chimiques.

Biologie : Étudiée pour ses effets sur divers systèmes biologiques, notamment son rôle d'inhibiteur de l'acétylcholinestérase.

Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le traitement de la dyspepsie fonctionnelle, la gestion de la douleur et les effets antiallergiques.

Mécanisme d'action

La this compound exerce ses effets principalement par l'inhibition de l'acétylcholinestérase, une enzyme responsable de la dégradation de l'acétylcholine dans le système nerveux. En inhibant cette enzyme, la this compound augmente les niveaux d'acétylcholine, conduisant à une neurotransmission accrue. De plus, la this compound interagit avec diverses cibles moléculaires et voies, y compris les récepteurs opioïdes et les enzymes du cytochrome P450, contribuant à ses diverses activités pharmacologiques .

Applications De Recherche Scientifique

Analgesic Properties

Corydaline has been identified as a potent agonist of the mu-opioid receptor (MOR), demonstrating significant antinociceptive effects in various studies. Research indicates that this compound acts through a MOR-dependent mechanism, providing pain relief without the typical side effects associated with traditional opioids.

- Study Findings : In a study published in Nature, this compound was shown to produce antinociceptive effects in mice, suggesting its potential as a new scaffold for opioid analgesics with improved therapeutic profiles .

Neuroprotective Effects

This compound's neuroprotective properties have garnered attention, particularly in the context of neurodegenerative diseases like Alzheimer's disease. It has been explored as a potential alpha7 nicotinic acetylcholine receptor agonist, which could enhance cognitive function.

- Mechanism : Virtual screening and docking studies have identified this compound as a candidate for Alzheimer's treatment due to its ability to modulate cholinergic signaling pathways .

Anti-inflammatory and Antioxidant Activities

This compound exhibits anti-inflammatory and antioxidant properties, making it a candidate for treating conditions characterized by oxidative stress and inflammation. Its role in modulating inflammatory pathways has been documented in various studies.

- Research Insights : this compound has demonstrated the ability to inhibit pro-inflammatory cytokines and reduce oxidative damage in cellular models .

Metabolic Regulation

Studies have indicated that this compound may play a role in metabolic regulation, particularly concerning glucose metabolism and lipid profiles. Its application in treating type II diabetes mellitus has been explored.

- Clinical Implications : In animal models, this compound administration resulted in significant reductions in fasting blood glucose and total cholesterol levels, suggesting its potential utility in managing diabetes .

Pharmacokinetic Interactions

This compound has been shown to inhibit various cytochrome P450 enzymes, which are crucial for drug metabolism. This property raises considerations regarding potential drug-drug interactions when this compound is co-administered with other medications.

- In Vitro Findings : this compound inhibited CYP2C19 and CYP2D6 enzyme activities, indicating that it could affect the pharmacokinetics of concurrently administered drugs .

Summary of Applications

Case Studies

- Antinociceptive Activity : A study conducted on mice demonstrated that this compound significantly reduced pain responses through MOR activation, highlighting its potential as an alternative to traditional opioids.

- Diabetes Management : In a controlled trial involving diabetic rats, this compound treatment led to marked improvements in metabolic parameters, showcasing its therapeutic promise in managing diabetes-related complications.

- Neuroprotection : Research utilizing cell cultures exposed to neurotoxic agents found that this compound effectively mitigated neuronal death, suggesting its protective role against neurodegeneration.

Mécanisme D'action

Corydalin exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, Corydalin increases the levels of acetylcholine, leading to enhanced neurotransmission. Additionally, Corydalin interacts with various molecular targets and pathways, including opioid receptors and cytochrome P450 enzymes, contributing to its diverse pharmacological activities .

Comparaison Avec Des Composés Similaires

Composés similaires

Tétrahydropalmatine : Un autre alcaloïde isoquinoléique présentant des propriétés pharmacologiques similaires.

Berbérine : Connue pour ses effets antimicrobiens et anti-inflammatoires.

Palmatine : Présente des activités biologiques similaires, y compris des effets antiacétylcholinestérasiques.

Unicité de la corydaline

La this compound est unique en raison de sa combinaison spécifique d'activités biologiques, en particulier ses forts effets inhibiteurs de l'acétylcholinestérase et sa capacité à moduler les fonctions gastro-intestinales. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques .

Activité Biologique

Corydaline is a bioactive isoquinoline alkaloid predominantly found in the medicinal plant Corydalis yanhusuo. This compound has garnered attention for its diverse biological activities, including antiacetylcholinesterase, antinociceptive, antiallergic, and gastrointestinal modulatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is known to interact with various biological pathways. It acts as an acetylcholinesterase inhibitor with an IC50 value of 15 μM, indicating its potential in treating conditions such as Alzheimer's disease by enhancing cholinergic transmission . Additionally, this compound exhibits significant antinociceptive properties through its action on the mu-opioid receptor (MOR), functioning as a G protein-biased agonist without inducing β-arrestin2 recruitment .

Inhibition of Cytochrome P450 Enzymes

Recent studies have highlighted this compound's inhibitory effects on several cytochrome P450 enzymes, which are crucial for drug metabolism. The compound inhibits CYP2C19 and CYP2C9 with Ki values of 1.7 μM and 7.0 μM respectively, suggesting potential pharmacokinetic interactions when co-administered with other drugs . The following table summarizes this compound's inhibition profile on various cytochrome P450 enzymes:

| Enzyme | Inhibition Type | Ki (μM) | IC50 (μM) |

|---|---|---|---|

| CYP2C19 | Competitive | 1.7 | 11.7 |

| CYP2C9 | Competitive | 7.0 | 26.2 |

| CYP3A | Mechanism-based | 30.0 | Not specified |

| CYP2D6 | Weak inhibition | 64.5 | Not specified |

Antinociceptive and Gastrointestinal Effects

This compound has demonstrated remarkable efficacy in animal models for pain relief and gastrointestinal motility. In studies involving mice, this compound significantly reduced pain responses in the writhing assay, indicating its potential as an analgesic agent . Furthermore, it has been shown to increase gastric emptying and small intestine transit speed in rats, which could be beneficial for treating functional dyspepsia .

Nematocidal Activity

The compound also exhibits nematocidal properties against Strongyloides ratti and Strongyloides venezuelensis. The paralysis concentration (PC50) values were reported at 18 μM and 30 μM respectively, showcasing its potential application in treating parasitic infections .

Case Studies and Clinical Trials

Currently, this compound is being investigated in clinical trials for its efficacy in treating functional dyspepsia. Preliminary findings suggest that it may improve gastric motility and alleviate symptoms associated with delayed gastric emptying .

Case Study Example:

In a controlled trial involving patients with functional dyspepsia, those treated with this compound showed a significant improvement in symptoms compared to a placebo group, reinforcing its therapeutic potential.

Propriétés

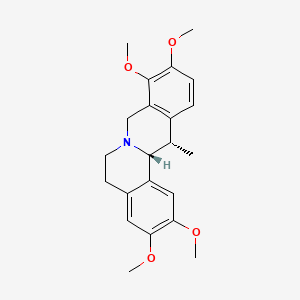

IUPAC Name |

2,3,9,10-tetramethoxy-13-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23/h6-7,10-11,13,21H,8-9,12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSRXLJTYQVOHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3=CC(=C(C=C3CCN2CC4=C1C=CC(=C4OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40975602 | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

518-69-4, 6018-35-5 | |

| Record name | Corydaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC-298182 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,9,10-Tetramethoxy-13-methyl-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40975602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.